(R)-6-(Hydroxymethyl)morpholin-3-one
CAS No.: 919286-65-0
Cat. No.: VC7853665
Molecular Formula: C5H9NO3
Molecular Weight: 131.13
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919286-65-0 |
|---|---|
| Molecular Formula | C5H9NO3 |
| Molecular Weight | 131.13 |
| IUPAC Name | (6R)-6-(hydroxymethyl)morpholin-3-one |
| Standard InChI | InChI=1S/C5H9NO3/c7-2-4-1-6-5(8)3-9-4/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1 |
| Standard InChI Key | DMELBDGPDOJCTC-SCSAIBSYSA-N |
| Isomeric SMILES | C1[C@@H](OCC(=O)N1)CO |
| SMILES | C1C(OCC(=O)N1)CO |
| Canonical SMILES | C1C(OCC(=O)N1)CO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a six-membered morpholine ring, where one oxygen atom occupies the 1-position, and a ketone group is located at the 3-position. The (R)-configuration at the sixth carbon introduces chirality, distinguishing it from its (S)-enantiomer. The hydroxymethyl (-CHOH) substituent at this position enhances reactivity, enabling further functionalization. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 131.13 g/mol | |
| CAS No. | 919286-65-0 | |
| IUPAC Name | (6R)-6-(hydroxymethyl)morpholin-3-one | |
| Isomeric SMILES | C1C@@HCO | |
| Purity | ≥95% (research grade) |
The stereochemistry is critical for interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles.
Physicochemical Characteristics
As a powder with 99% purity , the compound is typically stored in cool, dry conditions to preserve stability . Its hydroxymethyl group imparts moderate polarity, suggesting solubility in polar solvents like water or ethanol, though experimental data remain limited. The ketone moiety may participate in hydrogen bonding, influencing crystallinity and melting point.
Synthesis and Manufacturing
Synthetic Pathways
(R)-6-(Hydroxymethyl)morpholin-3-one is synthesized from chiral precursors such as L-serine to ensure optical purity. While detailed protocols are proprietary, general steps likely involve:
-
Ring Formation: Cyclization of serine derivatives to construct the morpholine backbone.
-
Ketone Introduction: Oxidation or rearrangement to install the 3-one group.
-
Hydroxymethyl Functionalization: Selective substitution at the 6-position using hydroxymethylation reagents.
Efforts to optimize yield and enantiomeric excess (ee) focus on catalytic asymmetric synthesis, though current methods prioritize precursor chirality over post-synthetic resolution.
Industrial Production
Jiangsu Congzhong Chemical Co., Ltd., a major supplier, produces the compound at scales up to 1,000 metric tons/day . Their process emphasizes quality control through raw material screening, in-process testing, and final product validation . Packaging options include 1 kg bags and 101 kg drums, with global distribution via air or sea .
Research Findings and Biological Activity
Current Knowledge Gaps
Direct studies on (R)-6-(Hydroxymethyl)morpholin-3-one are sparse. Most data extrapolate from morpholine derivatives:
-
Enzyme Inhibition: Morpholine rings often bind catalytic sites, as seen in β-lactamase inhibitors.
-
Receptor Interactions: Chiral centers influence affinity for G protein-coupled receptors (GPCRs).
In Silico Predictions
Computational models predict moderate blood-brain barrier permeability (logBB = -0.5) and solubility (logS = -2.1), aligning with morpholine’s amphiphilic nature. The hydroxymethyl group may enhance solubility but reduce passive diffusion.
Future Research Directions
Target Identification
High-throughput screening against GPCRs, kinases, and ion channels could elucidate mechanisms of action. Prioritizing targets implicated in neuropsychiatric or metabolic diseases aligns with morpholine’s historical applications .
Enantiomer-Specific Studies
Comparing (R)- and (S)-enantiomers in vitro and in vivo will clarify stereochemical impacts on efficacy and toxicity. Asymmetric synthesis methods must advance to produce both enantiomers at scale.
Prodrug Development
The hydroxymethyl group could be esterified to improve pharmacokinetics. For example, converting it to a phosphate ester might enhance aqueous solubility for intravenous delivery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume